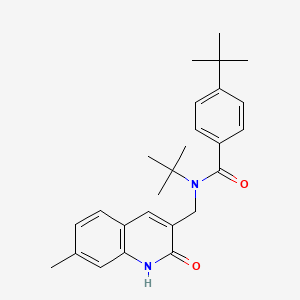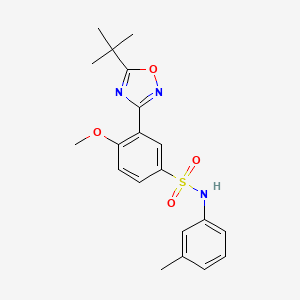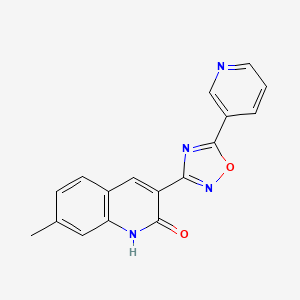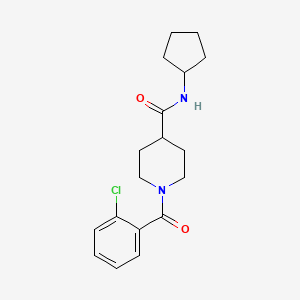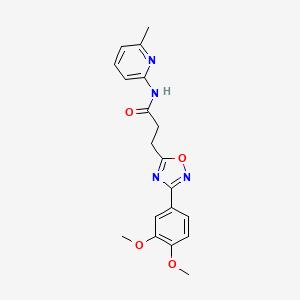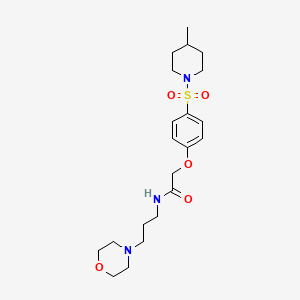
N-(2-isopropylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isopropylphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as IPA-3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. IPA-3 was first identified as an inhibitor of the Rho GTPase Rac1, which is involved in a variety of cellular processes, including cell migration, proliferation, and survival. Since then, IPA-3 has been shown to have a wide range of effects on cellular signaling pathways and has been investigated for its potential in treating various diseases.
Mécanisme D'action
IPA-3 exerts its effects by inhibiting the activity of Rac1, a member of the Rho family of GTPases. Rac1 is involved in a variety of cellular processes, including cytoskeletal rearrangement, cell migration, and cell proliferation. By inhibiting Rac1, IPA-3 can affect these cellular processes and has been shown to have a wide range of effects on cellular signaling pathways.
Biochemical and Physiological Effects:
IPA-3 has been shown to have a variety of biochemical and physiological effects. In cancer cells, IPA-3 has been shown to inhibit cell growth and induce apoptosis. Additionally, IPA-3 has been shown to reduce the migration and invasion of cancer cells. In animal models of neurological disorders, IPA-3 has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of IPA-3 is its specificity for Rac1, which allows for targeted inhibition of this signaling pathway. Additionally, IPA-3 has been shown to have low toxicity in animal models, which is important for its potential use as a therapeutic agent. However, one limitation of IPA-3 is its relatively low solubility, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on IPA-3. One area of research could focus on identifying additional therapeutic applications for IPA-3, particularly in diseases such as cancer and neurological disorders. Additionally, research could focus on identifying potential combination therapies with IPA-3 to enhance its efficacy. Finally, research could focus on developing more efficient synthesis methods for IPA-3 to improve its yield and purity.
Méthodes De Synthèse
The synthesis of IPA-3 involves several steps, including the reaction of 2-isopropylphenylamine with 3-nitrobenzyl bromide to form 2-(3-nitrophenyl)isopropylamine. This intermediate is then reacted with 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base to form the final product, IPA-3. The synthesis of IPA-3 has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
IPA-3 has been extensively studied for its potential therapeutic applications in various diseases. One area of research has focused on the role of IPA-3 in cancer treatment. IPA-3 has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. Additionally, IPA-3 has been investigated for its potential to enhance the efficacy of chemotherapy drugs.
IPA-3 has also been studied for its potential in treating neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury. Additionally, IPA-3 has been investigated for its potential in treating Alzheimer's disease, as it has been shown to reduce amyloid-beta-induced neurotoxicity.
Propriétés
IUPAC Name |
2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-17(2)21-13-6-7-14-22(21)26-23(29)16-30-20-12-8-11-19(15-20)25-27-24(28-31-25)18-9-4-3-5-10-18/h3-15,17H,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEWSXXWEZKPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)
